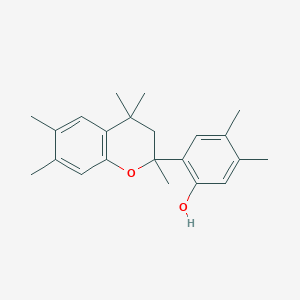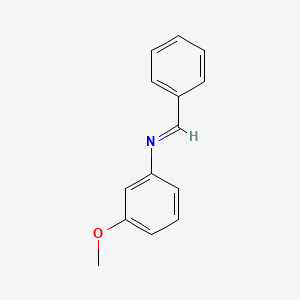
Benzylidene-(3-methoxyphenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylidene-(3-methoxyphenyl)-amine is an organic compound characterized by the presence of a benzylidene group attached to a 3-methoxyphenyl amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene-(3-methoxyphenyl)-amine typically involves the condensation reaction between benzaldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding benzylidene ketones or aldehydes.
Reduction: The compound can be reduced to form benzyl-(3-methoxyphenyl)-amine using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the benzylidene group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzylidene ketones or aldehydes.
Reduction: Benzyl-(3-methoxyphenyl)-amine.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Benzylidene-(3-methoxyphenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other signaling pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
- Benzylidene-(4-methoxyphenyl)-amine
- Benzylidene-(2-methoxyphenyl)-amine
- Benzylidene-(3-hydroxyphenyl)-amine
Comparison: Benzylidene-(3-methoxyphenyl)-amine is unique due to the presence of the methoxy group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, such as Benzylidene-(4-methoxyphenyl)-amine, the position of the methoxy group can lead to differences in electronic distribution and steric effects, thereby affecting the compound’s overall properties and applications .
Propriétés
Numéro CAS |
5877-59-8 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-5-8-13(10-14)15-11-12-6-3-2-4-7-12/h2-11H,1H3 |
Clé InChI |
ZIZBBPVOSQIWBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


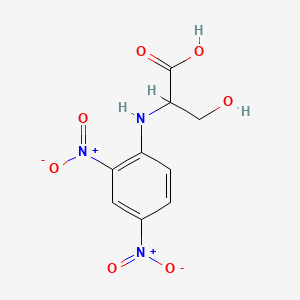

![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)
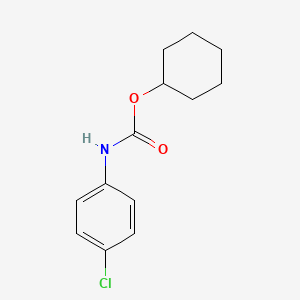

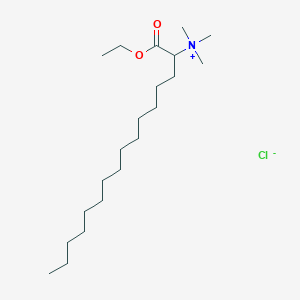
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
